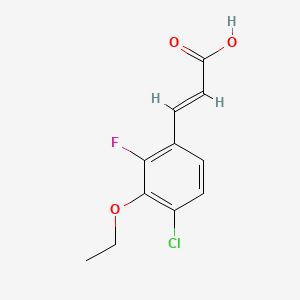

4-Chloro-3-ethoxy-2-fluorocinnamic acid

描述

属性

IUPAC Name |

(E)-3-(4-chloro-3-ethoxy-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO3/c1-2-16-11-8(12)5-3-7(10(11)13)4-6-9(14)15/h3-6H,2H2,1H3,(H,14,15)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYOROFBBRKJCT-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1F)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Chloro-3-ethoxy-2-fluorocinnamic acid is a synthetic organic compound with the molecular formula C12H12ClF O2 and a molecular weight of approximately 244.65 g/mol. This compound belongs to the class of cinnamic acid derivatives and exhibits a unique combination of chloro and fluoro substituents along with an ethoxy group, which may enhance its biological activity compared to simpler derivatives. Research indicates that it possesses various biological activities, particularly in medicinal chemistry, including potential anti-inflammatory and anti-cancer properties.

The IUPAC name of this compound is (E)-3-(4-chloro-3-ethoxy-2-fluorophenyl)prop-2-enoic acid, with a CAS number of 1324063-26-4. The compound's reactivity can be attributed to its functional groups, allowing for typical acid-base reactions and nucleophilic substitutions. The presence of fluorine also suggests possible electrophilic aromatic substitution reactions.

1. Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. These effects are hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

2. Anti-cancer Potential

Research indicates that this compound may have anti-cancer properties, potentially interacting with biological targets such as enzymes involved in metabolic pathways related to cancer progression. Its structural similarity to other bioactive compounds supports this hypothesis.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its ability to modulate enzyme activity and influence metabolic pathways is a key area of interest.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-3-fluorocinnamic acid | C9H6ClF O2 | Lacks ethoxy group; simpler structure |

| Ethyl cinnamate | C10H12O2 | No halogen substituents; used as a flavoring agent |

| 4-Ethoxycinnamic acid | C11H12O3 | Lacks chlorine and fluorine; different bioactivity |

Case Studies

Several studies have been conducted to evaluate the biological activity of cinnamic acid derivatives, including this compound:

- Study on Anti-inflammatory Activity : A study published in a peer-reviewed journal demonstrated that derivatives of cinnamic acids could inhibit the production of nitric oxide in macrophages, suggesting potential anti-inflammatory properties for compounds like this compound .

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have indicated that certain cinnamic acid derivatives can induce apoptosis and inhibit cell proliferation, supporting the potential use of this compound in cancer therapy .

科学研究应用

Organic Synthesis

4-Chloro-3-ethoxy-2-fluorocinnamic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various reactions, including:

- Nucleophilic Substitution: The ethoxy group can undergo nucleophilic substitution reactions, facilitating the formation of more complex molecules.

- Electrophilic Aromatic Substitution: The presence of the fluorine atom enables electrophilic aromatic substitution, making it a valuable intermediate in synthesizing other compounds.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities, particularly:

- Anti-inflammatory Properties: Preliminary studies suggest that it may reduce inflammation through modulation of specific biochemical pathways.

- Anticancer Activity: In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Agricultural Chemicals

Due to its unique chemical properties, this compound has potential applications in developing agricultural chemicals. Its ability to interact with biological systems makes it a candidate for herbicides or fungicides that target specific pathways in pests or plants.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

-

Antitumor Effects Study:

- A study evaluated the compound's effects on different cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent .

- Mechanistic Insights:

-

Synthesis Optimization:

- Various synthetic routes have been explored to enhance yield and purity. Techniques such as multi-step organic reactions have been employed to produce high-purity compounds suitable for research .

相似化合物的比较

Research and Industrial Relevance

- Pharmacological Potential: Chloro-fluoro-aromatic compounds are explored for anticancer and anti-inflammatory properties. The ethoxy group in the target compound may improve metabolic stability compared to methoxy analogs .

- Material Science : Fluorinated cinnamic acids are used in liquid crystals and polymers; the target compound’s complex substitution could enable niche applications .

准备方法

Synthesis of Key Substituted Benzaldehyde Precursors

The preparation of 4-Chloro-3-ethoxy-2-fluorocinnamic acid requires the corresponding substituted benzaldehyde intermediate, specifically 4-chloro-3-ethoxy-2-fluorobenzaldehyde or closely related analogs.

Typical method for substituted benzaldehydes:

Reductive Carbonylation of Aryl Iodides:

Aryl iodides bearing chloro, fluoro, and ethoxy substituents can be converted into the corresponding benzaldehydes via catalytic reductive carbonylation using rhodium(III) chloride trihydrate as catalyst, hydrogen gas, triethylamine as base, and triphenylphosphine as ligand in N,N-dimethylacetamide solvent at 90°C under elevated CO/H2 pressure in an autoclave.

This method yields substituted benzaldehydes with high selectivity and good yields (e.g., 81% yield for 4-chloro-3-fluorobenzaldehyde) and is adaptable to various substitution patterns including ethoxy groups.Hydrolysis of Substituted Benzonitriles:

For halogen-fluoro substituted benzoic acids, hydrolysis of corresponding benzonitriles under alkaline conditions (e.g., sodium hydroxide solution at 80°C for 5 hours) followed by acidification yields the substituted benzoic acids. This method can be adapted for benzaldehyde synthesis by controlled partial reduction or oxidation steps.

Specific Considerations for this compound

The ethoxy group at the 3-position and the fluoro group at the 2-position require careful selection of reaction conditions to avoid dehalogenation or cleavage of the ether linkage.

The chloro substituent at the 4-position is generally stable under the above reaction conditions but must be monitored to prevent substitution or hydrolysis.

Purification steps often involve solvent extraction (ethyl acetate, dichloromethane), pH adjustments, and recrystallization to obtain high purity products.

Example Synthesis Workflow (Summarized)

Research Findings and Analytical Data

Yields: Typical yields for substituted cinnamic acids via catalytic ketene addition range from 70% to 90% depending on purity of starting materials and reaction optimization.

Purity: Purification by recrystallization and solvent extraction achieves purities above 94%, suitable for pharmaceutical or fine chemical applications.

Reaction Monitoring: Gas chromatography (GC), GC-MS, and liquid chromatography (LC) are used to monitor conversion and purity during synthesis steps.

Stability: The presence of halogen and alkoxy substituents requires mild reaction conditions to preserve functional groups, achievable with the described catalytic and carbonylation methods.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Base | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reductive Carbonylation | 4-chloro-3-ethoxy-2-fluoroaryl iodide | RhCl3·3H2O, PPh3, Et3N | 90°C, CO/H2 (10 bar), DMA solvent | ~81% | High selectivity, mild conditions | Requires autoclave, expensive catalyst |

| Ketene Addition Catalysis | Substituted benzaldehyde | NaOH or aza compounds | 20–40°C ketene addition, then 180°C heating | 70–90% | Continuous or batch, scalable | Ketene handling requires care |

| Hydrolysis of Benzonitriles | 2-chloro-4-fluorobenzonitrile (analogous) | NaOH | 80°C, 5 hours | 90% (for benzoic acid analog) | Simple reagents, high yield | Limited to acid, requires further steps for aldehyde |

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid to address steric hindrance and reactivity challenges?

- Methodological Answer : Multi-step synthesis is typically required, starting with a cinnamic acid backbone. Introduce the chloro, ethoxy, and fluoro groups sequentially to minimize side reactions. For example, fluorination via electrophilic substitution may precede ethoxylation to avoid competing reactions. Use catalysts like BF₃·Et₂O for directed ortho-substitution . Purification via reverse-phase HPLC or recrystallization (using ethanol/water mixtures) ensures high purity, as impurities from incomplete substitution can skew downstream results .

Q. What are the recommended storage conditions to ensure the compound’s stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to heat (>25°C) and moisture, which can hydrolyze the ethoxy group or promote decarboxylation. Compatibility testing shows instability with strong acids/oxidizers (e.g., HNO₃); use glass or PTFE-lined containers for long-term storage .

Q. How can researchers validate the compound’s identity and purity during synthesis?

- Methodological Answer : Employ a combination of:

- NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environment, ¹H NMR for ethoxy protons).

- HPLC-MS : Detect trace impurities (e.g., unreacted precursors or positional isomers).

- Elemental Analysis : Verify C, H, Cl, and F percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can conflicting toxicity data for structurally similar compounds guide safety protocols for handling this compound?

- Methodological Answer : While acute toxicity data for this compound are unavailable, analogs like 4-Chloroindole-3-acetic acid show dose-dependent cytotoxicity (IC₅₀ = 12 µM in MCF-7 cells) . Implement tiered testing:

In vitro assays : Use MTT assays on human cell lines (e.g., HEK293) to establish baseline cytotoxicity.

In vivo models : Administer subacute doses in rodents (OECD 407 guidelines) to assess organ-specific effects.

Always use fume hoods, PPE, and emergency showers, as recommended for chlorinated aromatics .

Q. What strategies can resolve discrepancies in reported biological activity for fluorinated cinnamic acid derivatives?

- Methodological Answer :

- Assay standardization : Use positive controls (e.g., indomethacin for COX inhibition) and replicate conditions from prior studies (e.g., pH, solvent).

- Structure-activity relationship (SAR) analysis : Compare substituent effects; e.g., fluorine’s electron-withdrawing properties may enhance binding to enzymatic pockets (observed in AChE inhibition assays for fluorinated chromenones) .

- Meta-analysis : Cross-reference PubChem bioactivity data (e.g., IC₅₀ values) with in-house results to identify outliers .

Q. How can the compound’s fluorinated and ethoxy groups be leveraged in material science applications?

- Methodological Answer : The fluorine atom enhances thermal stability (TGA: decomposition >250°C) and hydrophobicity (contact angle >100°), making it suitable for:

- Polymer additives : Incorporate into polyesters via condensation polymerization to improve UV resistance.

- Coating intermediates : Functionalize with silane groups for adhesion to silica surfaces.

Characterize using DSC (Tg analysis) and XPS (surface fluorine content) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。